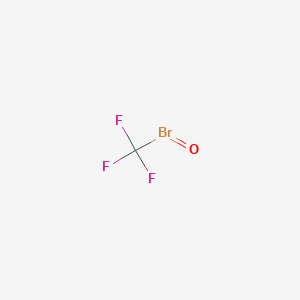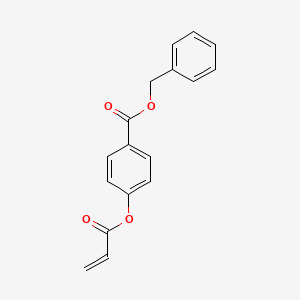![molecular formula C37H52O8 B14239083 Bis[10-(4-formylphenoxy)decyl] propanedioate CAS No. 378241-48-6](/img/structure/B14239083.png)
Bis[10-(4-formylphenoxy)decyl] propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[10-(4-formylphenoxy)decyl] propanedioate is a chemical compound with the molecular formula C({30})H({38})O(_{6}) It is known for its unique structure, which includes two 4-formylphenoxy groups attached to a decyl chain, linked by a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[10-(4-formylphenoxy)decyl] propanedioate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-formylphenoxy decyl bromide: This is achieved by reacting 4-hydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate product is then reacted with malonic acid in the presence of a catalyst like piperidine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[10-(4-formylphenoxy)decyl] propanedioate can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Bis[10-(4-carboxyphenoxy)decyl] propanedioate.
Reduction: Bis[10-(4-hydroxyphenoxy)decyl] propanedioate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[10-(4-formylphenoxy)decyl] propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of bis[10-(4-formylphenoxy)decyl] propanedioate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl groups can form Schiff bases with amines, which can be crucial in biochemical interactions. The phenoxy groups may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[10-(4-hydroxyphenoxy)decyl] propanedioate
- Bis[10-(4-carboxyphenoxy)decyl] propanedioate
- Bis[10-(4-methoxyphenoxy)decyl] propanedioate
Uniqueness
Bis[10-(4-formylphenoxy)decyl] propanedioate is unique due to the presence of formyl groups, which provide reactive sites for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
378241-48-6 |
|---|---|
Molekularformel |
C37H52O8 |
Molekulargewicht |
624.8 g/mol |
IUPAC-Name |
bis[10-(4-formylphenoxy)decyl] propanedioate |
InChI |
InChI=1S/C37H52O8/c38-30-32-17-21-34(22-18-32)42-25-13-9-5-1-3-7-11-15-27-44-36(40)29-37(41)45-28-16-12-8-4-2-6-10-14-26-43-35-23-19-33(31-39)20-24-35/h17-24,30-31H,1-16,25-29H2 |
InChI-Schlüssel |
HPWNNZSEDFFCKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCCOC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


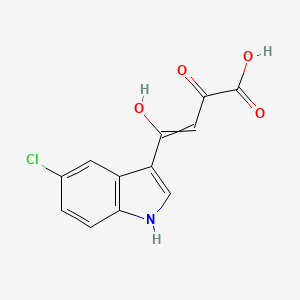
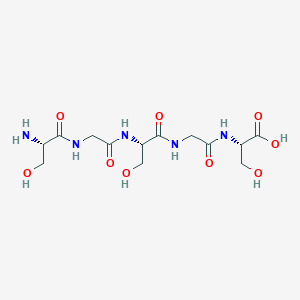
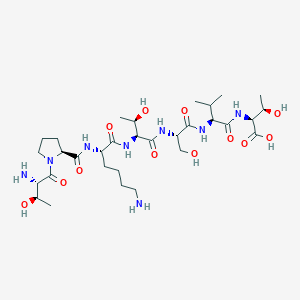
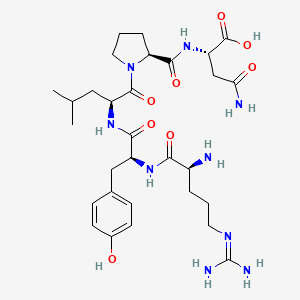
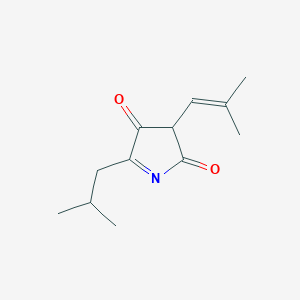

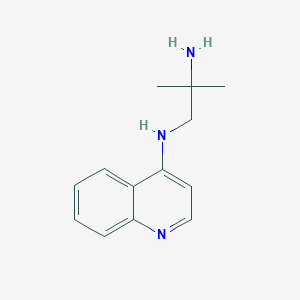
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)


![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
